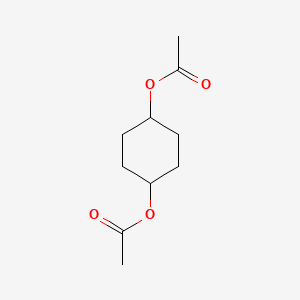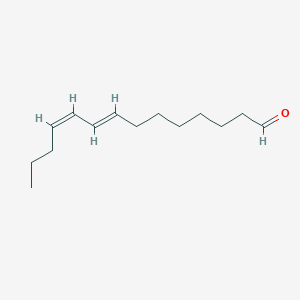
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE, also known as 9-fluorenylmethoxycarbonyl-amino-oxime, is a reagent used in peptide synthesis. It is particularly useful for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group into amino acids. This compound is an oxime-based derivative and is known for its efficiency and minimal side reactions during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is synthesized by reacting 9-fluorenylmethanol with an oxime derivative. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or dimethyl sulfoxide. The reaction is carried out at room temperature and monitored using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain reaction conditions and ensure consistent product quality. The final product is purified using techniques like recrystallization and column chromatography .
Chemical Reactions Analysis
Types of Reactions: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE primarily undergoes substitution reactions where the Fmoc group is introduced into amino acids. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: The common reagents used with this compound include bases like sodium hydroxide or potassium carbonate and organic solvents such as dichloromethane or dimethyl sulfoxide. The reactions are usually carried out at room temperature .
Major Products: The major product formed from reactions involving this compound is Fmoc-protected amino acids. These products are crucial intermediates in peptide synthesis and are characterized by their high purity and minimal side reactions .
Scientific Research Applications
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is widely used in scientific research, particularly in the field of peptide synthesis. It is employed to introduce the Fmoc protecting group into amino acids, which is a critical step in solid-phase peptide synthesis (SPPS). This method is used to synthesize peptides for various applications in chemistry, biology, medicine, and industry. For example, peptides synthesized using this compound are used in drug development, enzyme studies, and as molecular probes in biological research .
Mechanism of Action
The mechanism of action of (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE involves the formation of a stable oxime linkage with the amino group of the target amino acidThe Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds:
- Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide)
- Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)
- Boc (tert-butyloxycarbonyl)
Uniqueness: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is unique due to its oxime-based structure, which provides higher stability and fewer side reactions compared to other Fmoc reagents like Fmoc-OSu and Fmoc-Cl. It is also more cost-effective and easier to handle, making it a preferred choice in peptide synthesis .
Properties
CAS No. |
1370440-28-0 |
|---|---|
Molecular Formula |
C18H13N3O4 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
[(2-amino-1-cyano-2-oxoethylidene)amino] 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C18H13N3O4/c19-9-16(17(20)22)21-25-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,10H2,(H2,20,22) |
InChI Key |
WKXZMBNWSRJOEZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)O/N=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]octane-3-thiol](/img/structure/B8270513.png)










![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)


